N-Acetyl-L-cysteine Allyl Ester
Overview
Description
Synthesis Analysis
The synthesis of N-acetyl-L-cysteine derivatives involves multiple steps, including acetylation and esterification. For example, methods have been developed for synthesizing mercapturic acids, which are related to N-acetyl-L-cysteine derivatives, from alkyl isothiocyanates, indicating a pathway that could potentially be adapted for the synthesis of N-acetyl-L-cysteine allyl ester (Mennicke et al., 1987). Another approach involves the synthesis of N-acetyl-S-(3-coumarinyl)cysteine as a methyl ester, showcasing techniques for N-acetylation and esterification that could be relevant (Eisenbrand, Otteneder, & Tang, 2003).
Molecular Structure Analysis
The molecular structure of N-acetyl-L-cysteine derivatives, including the allyl ester, is characterized by the presence of an acetyl group and an ester group attached to the cysteine backbone. This modification influences the compound's properties and reactivity. Detailed structural analysis is essential to understand these compounds' interaction with biological systems and their potential applications (Young Ja Lee & Suh, 1980).
Chemical Reactions and Properties
N-acetyl-L-cysteine derivatives undergo various chemical reactions, influenced by their functional groups. The presence of the acetyl and allyl ester groups affects their reactivity towards nucleophiles and electrophiles. For instance, the reactivity of cysteine methyl ester radical cations highlights the sulfur atom's role in reactions, which may provide insights into the chemical behavior of N-acetyl-L-cysteine allyl ester (Osburn et al., 2011).
Physical Properties Analysis
The physical properties of N-acetyl-L-cysteine derivatives, such as solubility, melting point, and stability, are critical for their application in various fields. For example, the synthesis and characterization of N-acetyl-S-(3-coumarinyl)cysteine methyl ester provide information on its physical properties, which can be relevant for understanding the properties of the allyl ester derivative (Eisenbrand et al., 2003).
Chemical Properties Analysis
The chemical properties of N-acetyl-L-cysteine derivatives, including reactivity, stability under various conditions, and interaction with other molecules, are essential for their practical applications. Studies on the structure and reactivity of cysteine methyl ester radical cations provide valuable insights into the chemical properties of N-acetyl-L-cysteine derivatives (Osburn et al., 2011).
Scientific Research Applications
N,S-diacetyl-L-cysteine methyl ester has potential health benefits, including reducing phlegm, improving breath, and promoting antioxidation and antiinflammation (Jin Ying-xue, 2008).
The synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and its use in analyzing rodent coumarin metabolites through HPLC is another application (Eisenbrand, Otteneder, Tang, 2003).
N-acetylcysteine supplementation has multiple clinical applications, such as preventing chronic obstructive pulmonary disease exacerbation, protecting kidneys during imaging procedures, treating influenza virus, and aiding infertility treatment (Millea, 2009).
N-acetyl-L-cysteine supplementation extends lifespan and resistance to environmental stressors in Caenorhabditis elegans, likely due to increased stress-responsive gene expression (Oh, Park, Park, 2015).
Tri-n-butyltin(IV) derivatives of L-cysteine ethyl ester, N-acetyl L-cysteine, and Glutathione (reduced) show potential applications in coordination between cysteine and glycine residues (Domazetis, Magee, James, 1979).
NAC effectively reduces bacterial biofilm formation on stainless steel surfaces, inhibiting growth and reducing extracellular polysaccharide production (Olofsson, Hermansson, Elwing, 2003).
NAC shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora, Izzotti, Albini, D'Agostini, Bagnasco, Balansky, 2004).
S-allyl-l-cysteine (SAC) is well absorbed and has a long elimination half-life, with its metabolism influenced by liver and kidney activities, suggesting its use in pharmacokinetics studies (Amano, Kazamori, Itoh, Kodera, 2015).
NAC benzyl ester, ethyl ester, and amide derivatives show better binding with SARS-COV-2 protease than NAC drug, potentially benefiting COVID-19 treatment (Shntaif, Alrazzak, Bader, Almarzoqi, 2021).
Exogenous N-acetylcysteine alleviates heavy metal stress in wheat roots by promoting phenolic acids, supporting antioxidant defense systems (Colak, Torun, Grúz, Strnad, Ayaz, 2019).
Safety And Hazards
Future Directions
N-Acetyl-L-cysteine Allyl Ester is gaining recognition in the health supplement world due to its remarkable bioavailability, which is 20x more bioavailable than your standard Glutathione and NAC supplements . It is being investigated for its potential in the treatment of several diseases such as COVID-19 .
properties
IUPAC Name |
prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHKPIFVSKLDQI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-cysteine Allyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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